Pomalidomide-C12-NH2 (hydrochloride)
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Overview
Description
Pomalidomide-C12-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate in the development of PROTACs (proteolysis-targeting chimeras), which are used to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C12-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker molecule. This process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a linker molecule, such as a polyethylene glycol (PEG) derivative, under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to achieve high purity
Industrial Production Methods
Industrial production of Pomalidomide-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C12-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can form conjugates with other molecules through peptide coupling reactions.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and N-hydroxysuccinimide (NHS) esters.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions are often performed under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-C12-NH2 (hydrochloride) with various linker molecules, which are used in the development of PROTACs .
Scientific Research Applications
Pomalidomide-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Pomalidomide-C12-NH2 (hydrochloride) is being explored for its potential in developing new therapeutic agents for diseases such as cancer by targeting and degrading oncogenic proteins
Mechanism of Action
Pomalidomide-C12-NH2 (hydrochloride) exerts its effects through the following mechanism:
Binding to Cereblon: The compound binds to the E3 ubiquitin ligase cereblon, which is a key component of the ubiquitin-proteasome system.
Protein Degradation: By forming a ternary complex with cereblon and the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but less potency.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of Pomalidomide-C12-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-C12-NH2 (hydrochloride) is unique due to its role as a ligand-linker conjugate in PROTACs, which allows for targeted protein degradation. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C25H37ClN4O4 |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
4-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-27-19-13-11-12-18-22(19)25(33)29(24(18)32)20-14-15-21(30)28-23(20)31;/h11-13,20,27H,1-10,14-17,26H2,(H,28,30,31);1H |
InChI Key |
UURKWIVEDYHEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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